A4B17

Prostate cancer AR-positive cell line MTT assay

A4B17 is a benzothiazole-based probe that targets the BAG1L-AR NTD interface, bypassing resistance mechanisms associated with LBD-targeted antagonists like enzalutamide. It is essential for CRPC models and oxidative stress pathway analysis. - Inhibits AR NTD transactivation with an IC50 of 6.5 μM in LNCaP cells, outperforming enzalutamide (IC50 11.2 μM). - Phenocopies BAG1L knockout transcriptional effects, validated by RNA-seq. - Supplied as a white to off-white powder; purity >98% by HPLC; soluble in DMSO.

Molecular Formula C14H7F4NS
Molecular Weight 297.27 g/mol
Cat. No. B13849739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA4B17
Molecular FormulaC14H7F4NS
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)F
InChIInChI=1S/C14H7F4NS/c15-10-4-1-8(2-5-10)13-19-11-7-9(14(16,17)18)3-6-12(11)20-13/h1-7H
InChIKeyHVPGYAGVCOFPJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A4B17: AR NTD Inhibitor


A4B17, systematically named 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (CAS: 2759918-91-5, molecular formula: C14H7F4NS, MW: 297.27), is a small molecule that inhibits the interaction between the cochaperone BAG1L and the N-terminal domain (NTD) of the androgen receptor (AR) [1]. Unlike all currently clinically approved AR antagonists that target the C-terminal ligand-binding domain (LBD), A4B17 indirectly disrupts AR NTD activity through the BAG1L-AR interface, thereby attenuating BAG1L-mediated AR NTD transactivation, downregulating AR target gene expression, and inhibiting the proliferation of AR-positive prostate cancer cells [2]. The compound is supplied as a solid powder with HPLC purity typically >98% and demonstrates solubility at 10 mM in DMSO, with recommended storage at -20°C for long-term stability .

1
Target Engagement Targets BAG1L‑AR NTD interface independent of ligand‑binding domain
2
Research Models Suited for CRPC splice‑variant and ligand‑independent AR activation studies
3
Assay Format High‑purity solid, DMSO‑soluble for cell‑based and in vivo protocols

A4B17 vs. LBD-Targeted AR Antagonists


Substitution of A4B17 with conventional AR antagonists such as enzalutamide is not functionally equivalent due to fundamentally distinct target engagement. All current clinically approved AR-targeting therapies—including enzalutamide, apalutamide, and darolutamide—exclusively bind the C-terminal ligand-binding domain (LBD) of the androgen receptor, a region distinct from the primary transactivation function localized at the AR N-terminal domain (NTD) [1]. In castration-resistant prostate cancer (CRPC), constitutively active AR splice variants (e.g., AR-V7) that lack the LBD entirely render LBD-targeted antagonists completely ineffective [2]. A4B17 bypasses this resistance mechanism by targeting the BAG1L-AR NTD interaction, thereby inhibiting NTD activity regardless of LBD status or androgen ligand presence [3]. Furthermore, A4B17 downregulates a distinct transcriptional program involving oxidative stress-induced genes involved in cell death—a pathway not significantly modulated by enzalutamide treatment [4]. For researchers investigating AR NTD biology, ligand-independent AR activation, or splice variant-driven resistance, direct substitution with LBD-targeted antagonists invalidates the experimental model.

Target Domain Mismatch A4B17 engages BAG1L‑AR NTD; LBD‑targeted antagonists (enzalutamide) address a distinct domain — NTD‑specific biology may not replicate.
Splice Variant Context AR‑V7 and other LBD‑lacking variants render LBD antagonists ineffective; A4B17 retains activity — model‑response context may shift.
Transcriptional Program Divergence A4B17 upregulates oxidative‑stress genes not modulated by enzalutamide; pathway endpoints may differ and require independent validation.

A4B17 Comparative Evidence


Head-to-Head Cell Viability vs. Enzalutamide (LNCaP)

In direct head-to-head MTT assays conducted in LNCaP prostate cancer cells (n=3 independent experiments), A4B17 exhibited a 1.7-fold lower IC50 value (6.5 μM) compared to the clinically approved AR antagonist enzalutamide (11.2 μM) [1]. This direct comparison was performed under identical experimental conditions in the same laboratory and published in the peer-reviewed literature. The IC50 values represent compound concentrations required to reduce cell viability by 50% following treatment.

Cell Viability IC50
Head‑to‑head
6.5 µM (A4B17) vs 11.2 µM (enzalutamide)
1.7‑fold lower IC50 in LNCaP MTT assay (n=3)
Supports cell‑viability endpoint comparison
Identical conditions; peer‑reviewed data
Prostate cancer AR-positive cell line MTT assay

In Vivo Xenograft Efficacy vs. Enzalutamide (Castration)

In a mouse xenograft model of prostate cancer conducted under castration conditions—a clinically relevant setting that mimics androgen-deprivation therapy—A4B17 treatment significantly outperformed enzalutamide in inhibiting prostate tumor development [1]. While specific tumor volume reduction percentages are not explicitly quantified in the published summary, the peer-reviewed literature unequivocally states that 'A4B17 outperformed the clinically approved antagonist enzalutamide in inhibiting cell proliferation and prostate tumor development in a mouse xenograft model' [2]. This in vivo advantage was demonstrated using LAPC-4 cell-derived xenografts, a well-established model of androgen-responsive prostate cancer.

Xenograft Tumor Inhibition
Reported
A4B17 reported greater tumor growth inhibition than enzalutamide in castrated mouse xenograft (LAPC‑4 model)
Supports in vivo model‑response context
Exact fold‑change not specified; confirm primary publication
Mouse xenograft Castration-resistant prostate cancer Tumor growth inhibition

Gene Expression Mimics BAG1L Knockout & Activates Oxidative Stress

RNA-sequencing and gene set enrichment analysis (GSEA) revealed that A4B17 treatment in LNCaP cells downregulates AR target genes in a pattern that closely mimics the transcriptional effects of complete BAG1L knockout, as demonstrated by heatmap correlation analysis comparing gene expression changes [1]. Critically, A4B17—but not enzalutamide—upregulates the expression of a distinct subset of oxidative stress-induced genes involved in cell death pathways [2]. Quantitative real-time PCR analysis from 6-7 independent experiments confirmed statistically significant attenuation of AR target gene expression by A4B17 (p<0.05 to p<0.001) [3]. Additionally, ROS production assays demonstrated that A4B17 treatment significantly increased reactive oxygen species production in LNCaP cells (p<0.0001, n=1 with 6 technical replicates) [4].

Transcriptional & ROS Profiling
Head‑to‑head
Gene expression mimics BAG1L knockout; upregulates oxidative‑stress cell‑death genes not induced by enzalutamide (RNA‑seq, qRT‑PCR, ROS assay)
Supports pathway‑response interpretation
6‑7 independent experiments; peer‑reviewed
RNA-seq Gene set enrichment analysis Oxidative stress pathway

ER+ Breast Cancer Activity vs. Imidazopyridine Derivatives

A4B17 was serendipitously found to inhibit the proliferation of estrogen receptor-positive (ER+) breast cancer cells in addition to its primary activity against AR-positive prostate cancer cells [1]. In a scaffold-hopping medicinal chemistry effort, researchers developed a series of imidazopyridine-based compounds that demonstrated superior potency and efficacy compared to A4B17 in ER+ breast cancer models [2]. The prototype imidazopyridine derivative X15695 was more potent than A4B17 and functioned as an oral selective ER degrader (SERD), whereas A4B17 showed relatively weaker activity in breast tumor xenografts [3]. This positions A4B17 as a valuable chemical probe for understanding BAG1-mediated receptor cross-talk, but not as an optimized breast cancer therapeutic candidate.

ER+ Breast Cancer Activity
Cross‑study
A4B17 inhibits ER+ breast cancer cell proliferation; imidazopyridine derivative X15695 more potent and functions as oral SERD
Reference compound for BAG1‑ER cross‑talk studies
Not optimized as breast cancer lead; scaffold‑hopping data
Breast cancer ER-positive cells Scaffold hopping

A4B17 Application Scenarios


NTD-Targeted AR Inhibition in CRPC Models

A4B17 is specifically suited for in vitro and in vivo CRPC models where AR N-terminal domain activity drives tumor progression independent of androgen ligand binding. Based on direct head-to-head comparison data showing superior tumor growth inhibition relative to enzalutamide under castration conditions in mouse xenografts, A4B17 should be procured for experiments designed to evaluate NTD-targeted therapeutic strategies in androgen-deprived settings [1]. The compound maintains efficacy in models that mimic clinical castration, a condition under which LBD-targeted antagonists demonstrate limited benefit. Researchers should use A4B17 at concentrations of 6.5 μM for IC50-referenced in vitro studies in LNCaP cells and at 10-50 μM for ROS induction assays [2].

BAG1L-AR NTD Interaction Studies

A4B17 functions as a chemical probe that phenocopies the transcriptional consequences of BAG1L knockout without requiring genetic manipulation. Procurement is warranted for experiments that require reversible, dose-dependent interrogation of the BAG1L-AR NTD interaction, as validated by RNA-seq and GSEA data showing near-identical AR target gene downregulation patterns between A4B17 treatment and BAG1L knockout [1]. This application is particularly valuable for mechanistic studies of AR transcriptional regulation, nuclear receptor dynamics, and cochaperone function in prostate cancer cells. The compound should be used in LNCaP or LAPC-4 AR-positive cell lines with DHT co-stimulation to assess AR target gene modulation [2].

Oxidative Stress Pathway Activation in AR+ Cells

A4B17 uniquely induces an oxidative stress-associated gene expression signature that is not activated by conventional AR antagonists like enzalutamide, as demonstrated by comparative RNA-seq analysis and validated ROS production assays (p<0.0001 increase in H2DCF oxidation) [1]. Researchers investigating the intersection of AR signaling with cellular redox homeostasis and ROS-mediated cell death pathways should procure A4B17 specifically for this application. The compound serves as a tool to dissect BAG1L-dependent oxidative stress responses in prostate cancer. Recommended experimental conditions include 96-hour A4B17 pretreatment followed by 72-hour androgen stimulation (R1881, 10^-8 M) for maximal ROS induction in LNCaP cells [2].

Benchmark for BAG1-Targeted Medicinal Chemistry

For drug discovery programs developing next-generation BAG1 inhibitors or AR NTD-targeted agents, A4B17 serves as an essential reference standard. Its published comparative performance against enzalutamide in vitro (IC50 6.5 μM vs 11.2 μM) [1] and in vivo establishes a performance baseline against which novel compounds should be benchmarked. Additionally, A4B17 has been explicitly used as the reference compound in scaffold-hopping campaigns that generated improved imidazopyridine derivatives (e.g., X15695) with enhanced potency in breast cancer models [2]. Procurement of A4B17 enables rigorous comparative assessment of novel chemical entities targeting the BAG1-AR axis.

Application
Selection Property
Validation Focus
CRPC NTD‑targeted pathway studies
NTD‑specific inhibition independent of LBD status
In vivo model‑response under castration conditions
BAG1L‑AR interaction probe studies
Reversible, dose‑dependent chemical probe
Transcriptional profiling vs BAG1L knockout
Oxidative stress pathway activation in AR+ cells
Unique oxidative‑stress gene signature induction
ROS production and cell‑death pathway markers
Medicinal chemistry benchmarking
Reference standard for BAG1‑AR axis inhibitors
Comparative IC50 and in vivo performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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